molecular formula C13H12ClN3O4S B2874077 N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide CAS No. 1356559-04-0

N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide

Cat. No. B2874077
CAS RN: 1356559-04-0
M. Wt: 341.77
InChI Key: YBPBDQNMNLSEAR-UHFFFAOYSA-N
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Description

N-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide, also known as CMH, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CMH belongs to the class of sulfonyl hydrazide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The mechanism of action of N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. Inhibition of COX-2 activity is thought to be responsible for the anti-inflammatory effects of N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide. The induction of apoptosis in cancer cells is believed to be mediated by the activation of caspases, a family of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide inhibits the activity of COX-2, an enzyme that catalyzes the production of prostaglandins, which play a key role in the inflammatory response. Additionally, N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide in lab experiments is its relatively low toxicity. In vitro studies have demonstrated that N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide is not cytotoxic at concentrations up to 100 μM. Additionally, N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments. However, one limitation of using N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide. One area of interest is the development of N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide and to identify its molecular targets. Finally, the potential use of N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide as an antiviral agent warrants further investigation, particularly in the context of emerging viral diseases.

Synthesis Methods

The synthesis of N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide involves the reaction of 2-hydroxybenzohydrazide with 6-chloro-5-methyl-3-pyridinesulfonyl chloride in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane or chloroform, at room temperature. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, antitumor, and antiviral effects. In vitro studies have demonstrated that N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

N'-(6-chloro-5-methylpyridin-3-yl)sulfonyl-2-hydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4S/c1-8-6-9(7-15-12(8)14)22(20,21)17-16-13(19)10-4-2-3-5-11(10)18/h2-7,17-18H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPBDQNMNLSEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide

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